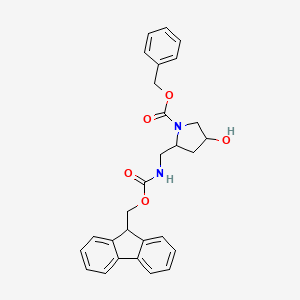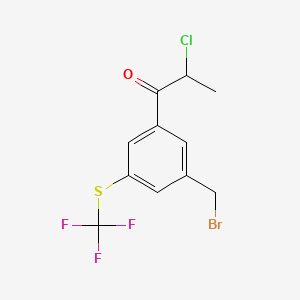
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
The synthesis of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Bromination: Introduction of the bromomethyl group through bromination reactions.
Trifluoromethylation: Incorporation of the trifluoromethylthio group using trifluoromethylating agents.
Chlorination: Addition of the chloropropanone moiety via chlorination reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can interact with various enzymes and receptors, influencing their activity and leading to specific biological outcomes.
Comparaison Avec Des Composés Similaires
Similar compounds include those with bromomethyl, trifluoromethylthio, and chloropropanone groups but with variations in their structure. Examples include:
- 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-(Bromomethyl)-4-(trifluoromethyl)benzene
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one.
Propriétés
Formule moléculaire |
C11H9BrClF3OS |
|---|---|
Poids moléculaire |
361.61 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)8-2-7(5-12)3-9(4-8)18-11(14,15)16/h2-4,6H,5H2,1H3 |
Clé InChI |
XTXULIBBWUAIFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=CC(=C1)CBr)SC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


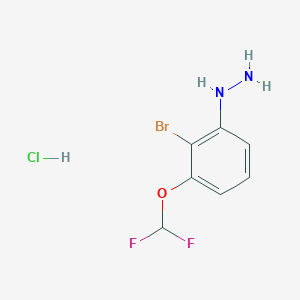
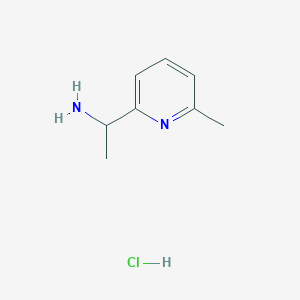
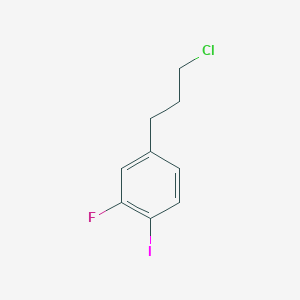
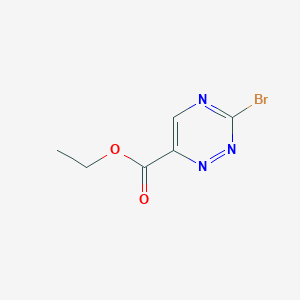
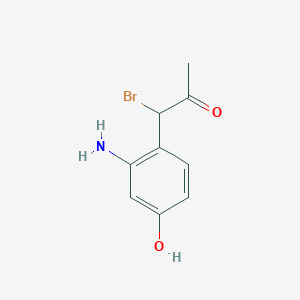
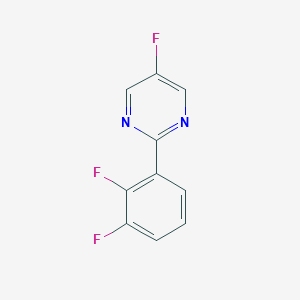

![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)
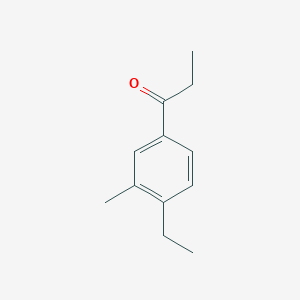
![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)

![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)
